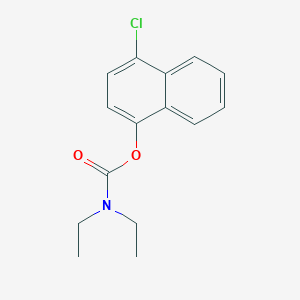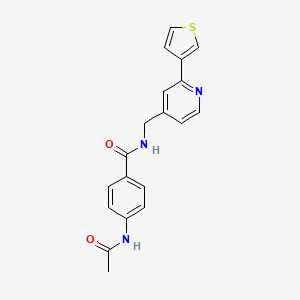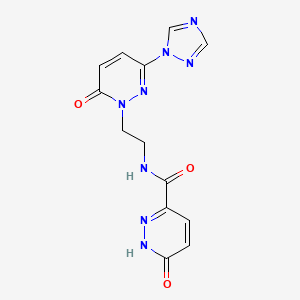
4-Chloronaphthalen-1-yl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloronaphthalen-1-yl diethylcarbamate (CNDE) is a chemical compound that has been extensively studied for its scientific research applications. It is a carbamate derivative that has been synthesized through various methods and has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
Chemosensors for Metal Detection
One application involves the synthesis and characterization of chemosensors for the detection of metal ions. For instance, a chemosensor was synthesized for the ultrasensitive colorimetric and ratiometric detection of Cu2+ in aqueous solutions. This sensor demonstrated a low limit of detection and could be used for naked-eye sensing, emphasizing the role of specific chemical structures in creating effective metal ion sensors (Fanna et al., 2018).
Corrosion Inhibition
Research has also focused on the inhibition of mild steel corrosion in hydrochloric acid, a critical process in industrial applications. α-Aminophosphonates, including those with structures related to 4-Chloronaphthalen-1-yl derivatives, have shown high inhibition efficiency, acting as mixed-type inhibitors. These findings are significant for industrial pickling processes and highlight the potential of specific organic compounds in corrosion protection (Gupta et al., 2017).
Catalytic Activity in Organic Synthesis
Another application area is the catalytic activity of metal complexes in organic reactions. For example, novel iron(II) and cobalt(II) phthalocyanine complexes have been used as catalysts for the oxidation of cyclohexene. These complexes facilitated the selective oxidation of cyclohexene to various products, demonstrating the utility of metal-organic catalysts in enhancing reaction selectivity and efficiency (Saka et al., 2013).
Luminescence Sensing
Research on lanthanide metal–organic frameworks (MOFs) for luminescence sensing of metal ions and nitroaromatic compounds has shown promising results. These MOFs, synthesized with specific ligands, exhibited selective detection capabilities, highlighting the potential of carefully designed materials for environmental monitoring and safety applications (Wang et al., 2016).
Environmental Remediation
The biodegradation of environmental pollutants by microbial strains represents a crucial application in environmental science. For example, a study on the degradation of Di-(2-ethylhexyl) Phthalate (DEHP) by Rhodococcus ruber YC-YT1 demonstrated the potential of microbial strains to remediate DEHP-contaminated environments, including water and soil, particularly in saline conditions (Yang et al., 2018).
Propriétés
IUPAC Name |
(4-chloronaphthalen-1-yl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-3-17(4-2)15(18)19-14-10-9-13(16)11-7-5-6-8-12(11)14/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMMHCOZWNOULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)
![Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2477722.png)
![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2-methylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2477724.png)


![(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2477728.png)


![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)


![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2477739.png)
